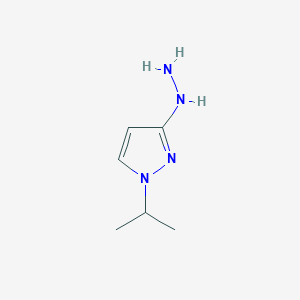

3-hydrazineyl-1-isopropyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

(1-propan-2-ylpyrazol-3-yl)hydrazine |

InChI |

InChI=1S/C6H12N4/c1-5(2)10-4-3-6(8-7)9-10/h3-5H,7H2,1-2H3,(H,8,9) |

InChI Key |

KEMNTRIYSIFNIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC(=N1)NN |

Origin of Product |

United States |

Ii. Methodologies for the Synthesis of 3 Hydrazineyl 1 Isopropyl 1h Pyrazole

Strategic Retrosynthetic Pathways for Pyrazole (B372694) Derivatives

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For pyrazole derivatives, the analysis typically involves key bond disconnections that simplify the target structure into readily available starting materials. The most common approach for pyrazole synthesis is the disconnection of the two C-N bonds, which leads back to a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. This is the basis of the well-known Knorr pyrazole synthesis and related methodologies. mdpi.comnih.govnih.govbeilstein-journals.org

Applying this to 3-hydrazineyl-1-isopropyl-1H-pyrazole, the primary retrosynthetic disconnection breaks the pyrazole ring at the N1-C5 and N2-C3 bonds. This strategy points to two key building blocks: isopropylhydrazine and a three-carbon component that can provide the C3, C4, and C5 atoms of the pyrazole ring with the appropriate functionality at the C3 position. A suitable three-carbon precursor would be a β-ketonitrile or a related 1,3-dielectrophilic species.

An alternative retrosynthetic approach involves the disconnection of the N-N bond of the hydrazineyl substituent. This suggests a late-stage introduction of the hydrazine moiety onto a pre-formed 1-isopropyl-1H-pyrazole ring. This could be conceptually achieved by the conversion of a suitable precursor, such as a 3-amino or 3-halo-1-isopropyl-1H-pyrazole.

Preparation of Key Precursors and Intermediates for this compound Synthesis

The successful synthesis of the target compound relies on the availability and preparation of key precursors and intermediates.

The 1-isopropyl-1H-pyrazole scaffold can be synthesized through various methods. A common route involves the reaction of a pyrazole with an isopropylating agent. For instance, 1-isopropyl-4-nitro-1H-pyrazole can be prepared from 4-nitropyrazole and 2-propanol. chemicalbook.com Another approach is the direct synthesis from a suitable acyclic precursor, such as the reaction of isopropylhydrazine with a 1,3-dicarbonyl compound. google.com Functionalized 1-isopropyl-1H-pyrazoles, such as boronic acid esters, can also be prepared and used as intermediates for further transformations. chemicalbook.com

Introducing a hydrazineyl group onto a pyrazole ring can be achieved through several methods. One common strategy is the diazotization of an aminopyrazole followed by reduction. 3-aminopyrazoles are readily synthesized from the condensation of β-ketonitriles with hydrazine. chemicalbook.comrsc.org For example, the reaction of 3-oxo-3-phenylpropanenitrile with hydrazine yields 3-phenyl-1H-pyrazol-5-amine. chemicalbook.com These aminopyrazoles can then serve as precursors for the introduction of the hydrazineyl group. Another potential method involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 3-position of the pyrazole ring with hydrazine.

Direct Synthetic Approaches to this compound

Direct synthetic approaches aim to construct the target molecule in a more convergent manner, often by forming the pyrazole ring with the desired substituents already in place.

The most direct and widely used method for the synthesis of pyrazoles is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. mdpi.comnih.govnih.govbeilstein-journals.org In the context of this compound, this would involve the reaction of isopropylhydrazine with a 1,3-dicarbonyl precursor that has a protected or latent hydrazine functionality at the C3 position.

The general reaction is versatile and can be carried out under various conditions, often in polar protic solvents like ethanol (B145695) or acetic acid, sometimes with acid catalysis. thieme.com The choice of the 1,3-dicarbonyl component is crucial for the regioselectivity of the final product. Unsymmetrical 1,3-diketones can lead to mixtures of regioisomers. mdpi.comnih.gov To achieve the desired 3-hydrazineyl substitution pattern, a precursor such as a β-ketonitrile could be employed, which would lead to a 3-aminopyrazole (B16455) that could be subsequently converted to the hydrazineyl derivative.

| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | Not specified | 1-phenyl-3-methyl-5-pyrazolone | Not specified | hilarispublisher.com |

| Hydrazine hydrate | 3-Oxo-3-phenylpropanenitrile | Ethanol, Acetic acid, 60°C | 3-Phenyl-1H-pyrazol-5-amine | 82% | chemicalbook.com |

| Hydrazine | 1,3-Diketones | Ethylene glycol, Room temperature | 1,3,5-Substituted pyrazoles | 70-95% | mdpi.com |

| Arylhydrazines | β-Enamino diketones | Lewis acid (BF3) | Regioselective N-arylpyrazoles | Good | organic-chemistry.org |

An alternative strategy involves the synthesis of a 1-isopropyl-1H-pyrazole with a suitable functional group at the 3-position, which can then be converted into the hydrazineyl moiety. A prime candidate for this approach is a 3-amino-1-isopropyl-1H-pyrazole. The synthesis of 3-aminopyrazoles is well-established. nih.govgoogle.com For instance, 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a known compound. sigmaaldrich.com

The conversion of the amino group to a hydrazineyl group can be achieved via a two-step process: diazotization of the amino group to form a diazonium salt, followed by reduction of the diazonium salt to the corresponding hydrazine. This is a standard transformation in aromatic chemistry and can be applied to heterocyclic amines as well.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Aminopyrazole | 1. NaNO2, HCl (Diazotization) | Pyrazolediazonium salt | Hydrazineylpyrazole | General Method |

| 2. SnCl2 or Na2SO3 (Reduction) | ||||

| Halopyrazole | Hydrazine hydrate | - | Hydrazineylpyrazole | General Method |

Advanced Synthetic Techniques and Sustainable Chemistry Considerations in Pyrazole Synthesis

Modern organic synthesis emphasizes the development of methodologies that are not only efficient but also environmentally benign. For the synthesis of pyrazole derivatives, this has led to the adoption of advanced energy sources, green reaction media, and novel catalytic systems that align with the principles of sustainable chemistry.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations, including the formation of heterocyclic rings like pyrazoles. dergipark.org.trnih.gov This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes, increased product yields, and enhanced regioselectivity. researchgate.netheteroletters.org

In the context of synthesizing the 1-isopropyl-1H-pyrazole core, a microwave-assisted approach can be applied to the classical cyclocondensation reaction between isopropylhydrazine and a suitable 1,3-dicarbonyl compound or its equivalent. nih.gov The use of microwave irradiation can significantly shorten the time required for the reaction to reach completion and can be performed under solvent-free conditions, further enhancing its green credentials. nih.gov For instance, the synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved by heating the reactants in a microwave reactor at 150 °C for 10-15 minutes in an aqueous medium, with yields ranging from 70-90%. nih.gov This demonstrates the potential for microwave-assisted protocols to facilitate the rapid and efficient synthesis of N-alkylated pyrazoles.

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Few minutes to an hour dergipark.org.tr |

| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) |

| Yields | Often moderate | Generally higher researchgate.net |

| Side Products | More prevalent | Reduced formation heteroletters.org |

| Solvent Use | Typically requires organic solvents | Can be adapted to solvent-free or green solvents (e.g., water) nih.govnih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jetir.org In pyrazole synthesis, this has spurred the development of solvent-free reactions and the use of environmentally benign solvents like water. rsc.orgthieme-connect.com

Solvent-free synthesis, often coupled with microwave irradiation, represents a significant green advancement. nih.govnih.gov By eliminating the need for volatile organic solvents, these methods reduce pollution, lower costs, and simplify product purification. The N-alkylation of pyrazoles has been successfully performed under solvent-free conditions using sodium hydrogen carbonate and microwave irradiation, proving to be a superior method that avoids side reactions and allows for the use of secondary halides to produce 1-substituted pyrazoles. researchgate.net

Another key green strategy is the use of water as a reaction medium. Water is non-toxic, non-flammable, and inexpensive. "On water" conditions have been developed for the efficient synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles, avoiding the use of toxic hydrazine by employing semicarbazide (B1199961) hydrochloride as an alternative. rsc.org Catalysts such as cetyltrimethylammonium bromide (CTAB) can be used in aqueous media to facilitate multicomponent reactions for pyrazole synthesis. thieme-connect.com These approaches are highly relevant for the sustainable production of the 1-isopropyl-pyrazole scaffold.

Catalysis is a cornerstone of green chemistry, offering pathways that proceed with high efficiency and selectivity under mild conditions. jetir.org Both metal-based and organic catalysts have been extensively used in pyrazole synthesis.

Metal-Promoted Catalysis: Transition metals like palladium, copper, ruthenium, and rhodium are effective catalysts for various steps in pyrazole synthesis. organic-chemistry.org

Palladium (Pd): Pd(0)-catalyzed coupling-cyclization reactions of allenyl hydrazines with aryl iodides have been developed for the synthesis of dihydro-pyrazoles. rsc.org

Copper (Cu): Inexpensive copper catalysts can promote aerobic oxidative [3+2] cycloaddition reactions, offering high atom economy and regioselectivity. organic-chemistry.org

Ruthenium (Ru): Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines provides a route to 1,4-disubstituted pyrazoles. organic-chemistry.org

Organocatalysis: Organocatalysts are metal-free small organic molecules that can promote chemical reactions. Their use avoids the issues of toxicity and contamination associated with heavy metals. In pyrazole synthesis, Brønsted acids like camphorsulfonic acid have been used to catalyze the N-alkylation of pyrazoles with trichloroacetimidates, providing an alternative to methods requiring strong bases. semanticscholar.orgmdpi.com This approach is particularly relevant for introducing the isopropyl group onto the pyrazole nitrogen.

Comparative Analysis of Synthetic Routes, Yields, and Regioselectivity

The synthesis of 1,3-disubstituted pyrazoles like this compound presents a significant challenge in controlling regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine, such as isopropylhydrazine, can potentially yield two regioisomers. The distribution of these isomers is influenced by the reaction pathway, steric effects, and electronic factors.

The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental route. jetir.org When using isopropylhydrazine, the steric bulk of the isopropyl group plays a crucial role in directing the regiochemical outcome. The reaction is generally expected to proceed via nucleophilic attack of the less sterically hindered nitrogen of isopropylhydrazine, followed by cyclization. However, the exact ratio of regioisomers can depend heavily on the specific substrates and reaction conditions (e.g., pH, solvent, temperature).

Modern synthetic methods offer alternative routes with potentially superior control over regioselectivity.

1,3-Dipolar Cycloadditions: Reactions between diazo compounds (generated in situ from tosylhydrazones) and suitable dipolarophiles can provide highly regioselective access to substituted pyrazoles. rsc.orgthieme.de

Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more reactants offer high efficiency and can be designed to favor the formation of a single regioisomer. organic-chemistry.org

Reaction of Hydrazones with Nitroolefins: A novel regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been developed from the reaction of N-monosubstituted hydrazones with nitroolefins, offering excellent control over the final substitution pattern. orgsyn.org

The choice of synthetic route depends on the availability of starting materials, desired scale, and the need for high regiochemical purity. Advanced methods often provide higher yields and better selectivity compared to traditional approaches, albeit sometimes requiring more complex catalysts or precursors.

Table 2: Comparative Overview of Synthetic Routes to 1-Substituted Pyrazoles

| Synthetic Route | Typical Precursors | Key Advantages | Key Disadvantages | Regioselectivity Control |

|---|---|---|---|---|

| Knorr Cyclocondensation | 1,3-Diketone + Isopropylhydrazine | Readily available starting materials | Often yields mixtures of regioisomers | Moderate; dependent on sterics and electronics nih.gov |

| N-Alkylation of Pyrazole | Pyrazole + Isopropyl halide/alcohol | Post-functionalization of a pre-formed ring | Can lead to N1/N2 mixtures if pyrazole is unsymmetrical | High if starting pyrazole is symmetrical researchgate.net |

| 1,3-Dipolar Cycloaddition | Tosylhydrazone + Alkyne/Alkene | High regioselectivity, mild conditions | Requires synthesis of specific precursors | Excellent rsc.orgthieme.de |

| Catalytic Cyclizations | Allenyl hydrazines, unsaturated hydrazones | High efficiency, novel bond formations | May require expensive or sensitive catalysts | Generally high to excellent organic-chemistry.orgrsc.org |

Iii. Reaction Mechanisms and Reactivity Profile of 3 Hydrazineyl 1 Isopropyl 1h Pyrazole

Electrophilic and Nucleophilic Character of the Pyrazole (B372694) Core and its Substituents

The reactivity of 3-hydrazineyl-1-isopropyl-1H-pyrazole is governed by the electronic distribution within the pyrazole ring and the nature of its substituents. The pyrazole ring itself is an aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom (N1), substituted with the isopropyl group, resembles a pyrrole-like nitrogen, while the other (N2) is akin to a pyridine-like nitrogen. ijraset.com This pyridine-like nitrogen possesses a lone pair of electrons, rendering it basic and susceptible to reaction with electrophiles. ijraset.compharmaguideline.com

The combined electron-withdrawing effect of the two nitrogen atoms reduces the electron density at the C3 and C5 positions of the pyrazole ring. ijraset.compharmaguideline.com Consequently, the C4 position becomes the most electron-rich carbon and is the primary site for electrophilic substitution. pharmaguideline.com

The substituents significantly modulate this inherent reactivity:

Hydrazineyl Group (-NHNH₂): Located at the C3 position, this group is a potent nucleophile due to the lone pairs on its nitrogen atoms. It is also an electron-donating group, which can increase the electron density of the pyrazole ring, although its effect is moderated by the electron-deficient nature of the C3 position.

Isopropyl Group (-CH(CH₃)₂): Attached to the N1 position, this alkyl group is weakly electron-donating through an inductive effect. Its primary influence is steric, hindering access to the N2 and C5 positions of the pyrazole ring. orgsyn.org

The interplay of these groups results in a molecule with multiple reactive sites, capable of acting as both an electrophile and a nucleophile under different conditions.

| Site | Character | Description |

|---|---|---|

| Hydrazineyl Group (Terminal -NH₂) | Strongly Nucleophilic | Primary site for reactions with electrophiles, such as carbonyl compounds. |

| Pyrazole N2 Atom | Nucleophilic/Basic | The pyridine-like nitrogen can be protonated or react with electrophiles. |

| Pyrazole C4 Atom | Nucleophilic | Most electron-rich carbon, susceptible to electrophilic attack. |

| Pyrazole C3/C5 Atoms | Electrophilic | Electron-deficient carbons, potentially susceptible to nucleophilic attack under certain conditions. |

Reactivity of the Hydrazineyl Functional Group

The hydrazineyl moiety is the most reactive functional group in the molecule, and its chemistry largely defines the synthetic utility of this compound.

Hydrazines readily undergo condensation reactions with aldehydes and ketones to form hydrazones. researchgate.net This reaction is a cornerstone of hydrazine (B178648) chemistry and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazineyl group on the electrophilic carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a small amount of acid. researchgate.net For this compound, this reaction provides a straightforward method for elaborating the side chain, creating a diverse range of pyrazole-hydrazone derivatives. These derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems.

The hydrazineyl group, possessing two nucleophilic nitrogen atoms, can act as a binucleophile in reactions with 1,3-dielectrophiles. This reactivity is extensively used to construct fused heterocyclic systems. For instance, reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of a new pyrazole ring, resulting in a pyrazolo[3,4-c]pyrazole system. Similarly, reaction with α,β-unsaturated ketones can form pyrazoline rings fused to the parent pyrazole. mdpi.com

This type of reaction, often referred to as an annulation, is a powerful strategy for building complex molecular architectures. researchgate.net Aminopyrazoles, which are structurally related to hydrazineylpyrazoles, are widely used as precursors for condensed heterocycles like pyrazolo[1,5-a]pyrimidines. nih.gov This suggests that this compound is a valuable synthon for creating fused pyrazole systems through cycloaddition and annulation pathways. organic-chemistry.orgrsc.org

The hydrazineyl group can participate in redox reactions. Oxidation of hydrazines can lead to the formation of diazenes, which can be unstable and may release nitrogen gas (N₂). While specific studies on the redox behavior of this compound are not prevalent, the general chemistry of hydrazines suggests this possibility. In some contexts, such as the reaction of certain diazopyrazolinones, the release of nitrogen is a key step in a [3+2] cycloaddition reaction pathway. mdpi.com The stability of the pyrazole ring itself to oxidation is generally high, though derivatives can be reduced under various conditions. pharmaguideline.com The controlled reduction or oxidation of the hydrazineyl group offers potential synthetic routes that could exploit nitrogen release as a driving force for subsequent transformations.

Intramolecular Rearrangements and Tautomerism Studies

Tautomerism is a significant feature of pyrazole chemistry. nih.gov The most common form is annular tautomerism, where a proton shifts between the N1 and N2 positions of an unsubstituted or N1-H pyrazole. fu-berlin.denih.gov However, in this compound, the presence of the isopropyl group at the N1 position precludes this type of tautomerism.

Instead, other forms of tautomerism involving the hydrazineyl substituent are possible. For example, a prototropic shift could occur between the hydrazineyl group and the pyrazole ring, leading to a hydrazono-dihydropyrazole tautomer. The equilibrium between these forms would be influenced by the solvent, temperature, and the electronic nature of other substituents on the ring. While the 1H-pyrazol-3-ol/1,2-dihydro-3H-pyrazol-3-one tautomerism is well-studied, nih.gov specific investigations into the tautomeric preferences of 3-hydrazineyl-pyrazoles are less common. Such equilibria can significantly impact the molecule's reactivity, as different tautomers present different reactive sites to a reagent. nih.gov

Influence of the 1-Isopropyl Group on Reactivity and Stereochemical Outcomes

The 1-isopropyl group exerts a notable influence on the reactivity of the molecule, primarily through steric hindrance. Research on the synthesis of pyrazoles has shown that using bulky hydrazine reagents, such as isopropylhydrazine, can significantly slow down reaction rates or even alter the reaction pathway to favor different isomers. orgsyn.org

In the context of this compound, the bulky isopropyl group can be expected to:

Hinder reactions at adjacent positions: It sterically shields the N2 and C5 positions, making it more difficult for reagents to approach these sites. This can enhance the regioselectivity of reactions, favoring attack at the less hindered C4 position or the hydrazineyl group.

Influence conformational preferences: The isopropyl group can restrict the rotation around the C3-N bond of the hydrazineyl substituent, potentially influencing the stereochemical outcome of reactions involving this group.

Provide a modest electronic effect: As an alkyl group, it has a weak electron-donating inductive effect, which slightly increases the electron density of the pyrazole ring.

| Reaction Type | Key Reactant | Product Type | Relevant Findings | Citations |

|---|---|---|---|---|

| Condensation | Carbonyl Compounds (Aldehydes/Ketones) | Hydrazones | A simple, high-yield reaction, often acid-catalyzed. | researchgate.net |

| Cycloaddition/Annulation | 1,3-Dielectrophiles (e.g., β-diketones) | Fused Heterocyclic Systems | Hydrazineyl group acts as a binucleophile to form new rings. | mdpi.comresearchgate.netnih.gov |

| Tautomerism | - | Tautomeric Isomers | N1-substitution prevents annular tautomerism; substituent tautomerism is possible. | nih.govfu-berlin.denih.gov |

| Steric Effects | Bulky N1-Substituents (e.g., Isopropyl) | Variable | Bulky groups can slow reaction rates and influence regioselectivity. | orgsyn.org |

Iv. Derivatization and Complex Scaffold Construction Utilizing 3 Hydrazineyl 1 Isopropyl 1h Pyrazole

Synthesis of Novel Hydrazone-Based Scaffolds from the Compound

The hydrazine (B178648) group in 3-hydrazineyl-1-isopropyl-1H-pyrazole is a key functional handle for derivatization, most commonly through condensation reactions with aldehydes and ketones to form hydrazones. researchgate.netnih.govuobaghdad.edu.iq This reaction is typically carried out in a suitable solvent such as ethanol (B145695), often with a catalytic amount of acid, to yield the corresponding N'-substituted hydrazone derivatives. The resulting hydrazones, which incorporate the 1-isopropyl-1H-pyrazol-3-yl moiety, are valuable scaffolds in their own right and can serve as intermediates for further synthetic transformations. derpharmachemica.com

The reaction with aromatic aldehydes, for instance, introduces a wide range of electronically and sterically diverse substituents. This modularity allows for the fine-tuning of the properties of the resulting hydrazone scaffold. The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N-NH- bond of the hydrazone.

A variety of substituted aromatic and heterocyclic aldehydes can be employed in this reaction, leading to a library of novel hydrazone derivatives. The specific reaction conditions, such as solvent and catalyst, can be optimized to achieve high yields of the desired products.

Table 1: Examples of Hydrazone Scaffolds from this compound

| Aldehyde/Ketone Reactant | Resulting Hydrazone Scaffold |

| Benzaldehyde | 1-isopropyl-3-(2-benzylidenehydrazineyl)-1H-pyrazole |

| 4-Nitrobenzaldehyde | 1-isopropyl-3-(2-(4-nitrobenzylidene)hydrazineyl)-1H-pyrazole |

| Acetophenone | 1-isopropyl-3-(2-(1-phenylethylidene)hydrazineyl)-1H-pyrazole |

| 2-Thiophenecarboxaldehyde | 1-isopropyl-3-(2-(thiophen-2-ylmethylene)hydrazineyl)-1H-pyrazole |

Construction of Fused and Spiro-Heterocyclic Systems (e.g., Pyrazolopyrimidines, Triazoles)

The strategic placement of reactive functional groups in this compound facilitates its use in the construction of more complex, multi-cyclic systems. The hydrazine moiety, in particular, is a key participant in cyclization reactions that lead to the formation of fused heterocyclic rings.

Triazoles: The hydrazine functionality is also a precursor for the formation of fused triazole rings. For example, reaction with nitrous acid can generate an azide, which can then undergo intramolecular cyclization or react with other components in [3+2] cycloaddition reactions to form a triazole ring. researchgate.netbeilstein-journals.org Another approach involves the reaction with compounds containing a C=N-X moiety (where X is a leaving group) to construct the triazole ring.

Spiro-Heterocyclic Systems: While less direct, the synthesis of spiro-heterocycles is also conceivable. This could involve initial transformation of the hydrazine group into a different reactive handle, or reactions involving both the hydrazine moiety and a substituent on the pyrazole (B372694) ring. For example, pyrazol-3-ones can be precursors to spiro compounds, suggesting that conversion of the hydrazine to a suitable functional group could open pathways to spiro-heterocycle construction. researchgate.netclockss.org

Table 2: Examples of Fused Heterocyclic Systems from this compound

| Reagent | Fused Heterocycle |

| β-ketoester | Pyrazolo[3,4-d]pyrimidin-4-one derivative |

| Dicyanomethylene compound | Pyrazolo[3,4-d]pyrimidine-4-amine derivative |

| Orthoformate and amine | Pyrazolo[3,4-d]pyrimidine derivative |

| Nitrous acid followed by cyclization | Pyrazolo[3,4-c] nih.govorganic-chemistry.orgtubitak.gov.trtriazine derivative |

Formation of Polymeric and Supramolecular Structures (excluding specific material properties)

The molecular structure of this compound contains key features that enable its participation in the formation of larger assemblies such as polymers and supramolecular structures. The pyrazole ring itself, with its N-H (in the tautomeric form) and pyridine-like nitrogen atoms, is a well-known motif for establishing intermolecular hydrogen bonds. nih.gov The presence of the hydrazine group introduces additional hydrogen bond donors and acceptors.

These non-covalent interactions can lead to the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. For example, the N-H of the hydrazine and the lone pair on the pyrazole nitrogen can engage in hydrogen bonding to form dimers, chains, or more complex architectures.

Furthermore, the nitrogen atoms in both the pyrazole ring and the hydrazine moiety can act as ligands, coordinating to metal ions. This coordination can lead to the formation of coordination polymers, where the pyrazole-based ligand bridges metal centers to create extended networks. The geometry of the ligand and the coordination preferences of the metal ion will dictate the dimensionality and topology of the resulting polymeric structure. nih.gov

Regioselective Functionalization and Derivatization of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle and is susceptible to electrophilic substitution reactions. The positions on the pyrazole ring exhibit different reactivities, allowing for regioselective functionalization. The directing effects of the substituents already present on the ring—the isopropyl group at the N1 position and the hydrazine group at the C3 position—will influence the outcome of these reactions.

The C4 position is often the most susceptible to electrophilic attack in 1,3-disubstituted pyrazoles. nih.gov Reactions such as halogenation, nitration, and sulfonation can be expected to occur preferentially at this position under controlled conditions. The Vilsmeier-Haack reaction, which introduces a formyl group, is a common method for the functionalization of the C4 position of pyrazoles. nih.govumich.edu

The C5 position can also be functionalized, although it is generally less reactive than the C4 position in this substitution pattern. The choice of reagents and reaction conditions can be tailored to favor substitution at one position over the other, enabling the synthesis of a variety of specifically functionalized derivatives of this compound. This regioselective derivatization further expands the synthetic utility of this compound, providing access to a wider range of complex molecules with potentially interesting properties. nih.gov

Table 3: Potential Regioselective Reactions on the Pyrazole Ring

| Reaction | Reagent | Expected Position of Functionalization |

| Bromination | N-Bromosuccinimide (NBS) | C4 |

| Nitration | Nitric acid/Sulfuric acid | C4 |

| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | C4 |

| Acylation | Friedel-Crafts acylation | C4 |

V. Advanced Spectroscopic and Structural Elucidation Studies of 3 Hydrazineyl 1 Isopropyl 1h Pyrazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

1H and 13C NMR Chemical Shift Assignments and Correlation Studies

Specific ¹H and ¹³C NMR data for 3-hydrazineyl-1-isopropyl-1H-pyrazole are not available in the reviewed literature.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

Published 2D NMR spectra (COSY, HSQC, HMBC) for this compound could not be located.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Experimentally determined FT-IR and Raman spectra detailing the vibrational modes of this compound are not available.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry data, which would confirm the molecular formula and detail the fragmentation pathways of this compound, has not been published.

Single Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

There are no published single-crystal X-ray diffraction studies for this compound, and as such, its solid-state structure and conformational details remain undetermined.

UV-Vis Spectroscopy for Electronic Transition Characterization and Electronic Structure Insights

UV-Vis spectroscopic data characterizing the electronic transitions of this compound is not present in the scientific literature.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Elucidation (if chiral derivatives are relevant)

A comprehensive search of scientific literature and chemical databases has revealed no specific studies on the chiroptical spectroscopy, including Electronic Circular Dichroism (ECD), of chiral derivatives of this compound. Consequently, there are no available research findings or data to populate this section.

The stereochemical elucidation of a chiral compound using chiroptical spectroscopy is contingent on the existence of stable, isolable enantiomers. In the case of this compound, chirality would likely be introduced by derivatization at the hydrazine (B178648) moiety or by the synthesis of analogues with a chiral substituent. However, such derivatives and their subsequent analysis by methods like ECD have not been reported.

While the principles of chiroptical spectroscopy are well-established for determining the absolute configuration of chiral molecules, the absence of any published research on chiral derivatives of this compound makes a detailed discussion in this context impossible without resorting to speculation or irrelevant examples, which would be contrary to the specific instructions for this article.

Therefore, this subsection remains undeveloped due to the lack of pertinent scientific data.

Vi. Computational and Theoretical Chemistry Investigations of 3 Hydrazineyl 1 Isopropyl 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in 3-hydrazineyl-1-isopropyl-1H-pyrazole and understanding its electronic properties. researchgate.netnih.gov The process of geometry optimization involves finding the conformation with the lowest potential energy. Typically, calculations are performed using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govnih.gov

This optimization yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the pyrazole (B372694) ring and the specific spatial orientation of the isopropyl and hydrazineyl substituents relative to the ring. The results of such calculations provide the foundational data for all other computational analyses. researchgate.net

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| N1-N2 Bond Length | Bond distance within the pyrazole ring | ~1.35 Å |

| N2-C3 Bond Length | Bond distance between pyrazole nitrogen and carbon bearing the hydrazineyl group | ~1.33 Å |

| C3-N (Hydrazineyl) Bond Length | Bond connecting the hydrazineyl group to the pyrazole ring | ~1.38 Å |

| N1-C(Isopropyl) Bond Length | Bond connecting the isopropyl group to the pyrazole ring | ~1.48 Å |

| C3-N2-N1 Bond Angle | Internal bond angle of the pyrazole ring | ~112° |

| N2-N1-C5 Bond Angle | Internal bond angle of the pyrazole ring | ~105° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the hydrazineyl moiety, indicating these are the likely sites for electrophilic attack. The LUMO distribution would highlight potential sites for nucleophilic attack. researchgate.netresearchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |

Electrostatic Potential Surface (EPS) Mapping for Understanding Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution within a molecule and identify its reactive sites. wolfram.comnih.gov It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net

For this compound, an MEP map would likely show strong negative potential (red) around the nitrogen atoms of the pyrazole ring and the terminal nitrogen of the hydrazineyl group, due to the presence of lone pairs of electrons. These areas represent the primary nucleophilic sites. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the hydrazineyl group and the isopropyl group's hydrogen atoms, indicating these as potential electrophilic sites. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While many molecular dynamics (MD) simulations of pyrazole derivatives focus on their interactions with biological targets, the technique is also invaluable for studying the conformational dynamics and intermolecular interactions of a molecule in a non-biological context, such as in a solvent. nih.govresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and stability. nih.govresearchgate.net

By simulating this compound in a solvent box (e.g., water or DMSO), one can observe the rotation around single bonds, such as the bond connecting the isopropyl group to the pyrazole ring. Analysis of the simulation trajectory can reveal the most populated conformations and the energy barriers between them. Parameters like the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecular structure over the simulation time, while the Root Mean Square Fluctuation (RMSF) can highlight the most flexible regions of the molecule. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the computational model. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shifts for ¹H and ¹³C atoms. nih.gov These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental NMR spectra, aiding in the assignment of complex spectra. researchgate.net

IR Spectroscopy: After geometry optimization, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net Computational results help in the precise assignment of vibrational modes, such as the N-H stretches of the hydrazineyl group or the C=N stretches within the pyrazole ring. Calculated frequencies are often scaled by a factor to correct for systematic errors in the computational method. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. nih.gov This allows for the calculation of the absorption wavelengths (λmax) that correspond to the peaks in a UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule. researchgate.net

| Spectroscopic Data | Parameter | Typical Predicted Value | Typical Experimental Value |

|---|---|---|---|

| ¹H NMR | Pyrazole Ring C4-H (ppm) | δ 6.0-6.5 | δ 6.2 |

| ¹³C NMR | Pyrazole Ring C3 (ppm) | δ 145-155 | δ 150 |

| IR | N-H Stretch (cm⁻¹) | 3300-3450 | 3350, 3420 |

| UV-Vis | λmax (nm) | 220-240 | ~230 |

Vii. Applications of 3 Hydrazineyl 1 Isopropyl 1h Pyrazole in Diversified Academic Research

Contribution to Catalyst Development (as a ligand or scaffold component for new catalytic systems)

Design and Synthesis of Ligands for Transition Metal Catalysis

The hydrazineyl moiety in 3-hydrazineyl-1-isopropyl-1H-pyrazole serves as a key functional group for the synthesis of a diverse range of ligands for transition metal catalysis. The lone pair of electrons on the nitrogen atoms of the hydrazineyl group, as well as the nitrogen atoms of the pyrazole (B372694) ring, can readily coordinate with transition metal ions, forming stable complexes.

The synthesis of such ligands often involves the condensation of the hydrazineyl group with various carbonyl compounds, such as aldehydes and ketones, to form pyrazolyl-hydrazone ligands. These Schiff base ligands can offer multiple coordination sites, acting as bidentate or tridentate chelating agents. The substituents on the pyrazole ring and the carbonyl precursor can be systematically varied to fine-tune the steric and electronic properties of the resulting ligand and, consequently, the catalytic activity of its metal complex.

For instance, pyrazole-derived hydrazone ligands have been successfully employed in copper-catalyzed oxidation reactions. In one study, copper(II) complexes of new hydrazone derivatives containing a pyrazole moiety demonstrated high catalytic activity in the aerobic oxidation of catechol to o-quinone, mimicking the activity of the enzyme tyrosinase. mdpi.com The catalytic efficiency of these complexes was found to be dependent on the nature of the ligand, the counter anion of the copper salt, the solvent, and the ligand concentration. mdpi.com Such findings highlight the potential of ligands derived from this compound in developing efficient catalysts for oxidation processes.

The general synthetic approach to pyrazole-based hydrazone ligands and their subsequent complexation with a transition metal (M) is depicted in the following reaction scheme:

A representative scheme for the synthesis of a pyrazolyl-hydrazone ligand via condensation of a hydrazineyl-pyrazole with an aldehyde or ketone, followed by coordination to a transition metal center.

A representative scheme for the synthesis of a pyrazolyl-hydrazone ligand via condensation of a hydrazineyl-pyrazole with an aldehyde or ketone, followed by coordination to a transition metal center.The resulting transition metal complexes can be utilized in a variety of catalytic transformations, including but not limited to oxidation, reduction, and cross-coupling reactions. The table below summarizes the key components and their roles in the design of these catalytic systems.

| Component | Role in the Catalytic System |

| This compound | Precursor to the ligand, providing the pyrazole and hydrazineyl coordinating groups. |

| Carbonyl Compound (Aldehyde/Ketone) | Reactant for the formation of the hydrazone ligand, allowing for steric and electronic tuning. |

| Transition Metal Salt | The active center of the catalyst, its coordination geometry and electronic state are influenced by the ligand. |

| Solvent and Reaction Conditions | Influence the rate and selectivity of both the ligand synthesis and the catalytic reaction. |

Incorporation into Organocatalytic Frameworks

Beyond its role in transition metal catalysis, this compound can also be incorporated into purely organic molecules that act as catalysts, known as organocatalysts. The hydrazineyl group can participate in the formation of various heterocyclic structures that form the core of these catalysts.

A notable application of pyrazole-containing compounds in organocatalysis is in the synthesis of dihydropyrano[2,3-c]pyrazoles. These fused heterocyclic compounds are of significant interest due to their diverse biological activities. nih.gov The synthesis of these molecules can be achieved through multicomponent reactions, where a pyrazole derivative, an aldehyde, and an active methylene (B1212753) compound are combined in the presence of an organocatalyst. mdpi.com

The general structure of a dihydropyrano[2,3-c]pyrazole is shown below, illustrating the integration of the pyrazole ring into a more complex, biologically active framework.

![General Structure of Dihydropyrano[2,3-c]pyrazole](https://i.imgur.com/example2.png) The core structure of dihydropyrano[2,3-c]pyrazoles, which can be synthesized using pyrazole-based starting materials in organocatalytic reactions.

The core structure of dihydropyrano[2,3-c]pyrazoles, which can be synthesized using pyrazole-based starting materials in organocatalytic reactions.Development of Analytical Reagents and Probes

The ability of the pyrazolyl-hydrazone scaffold, which can be readily synthesized from this compound, to form stable and often colored or fluorescent complexes with metal ions makes it an excellent candidate for the development of analytical reagents and probes. nih.gov These chemosensors can be designed for the selective and sensitive detection of specific metal ions in various samples.

The principle behind the sensing mechanism often involves a change in the electronic properties of the molecule upon complexation with a metal ion. This change can manifest as a visible color change (colorimetric sensing) or an alteration in the fluorescence properties, such as turning fluorescence "on" or "off" (fluorometric sensing). chemrxiv.org

For instance, pyrazole-based hydrazone sensors have been developed for the detection of a range of metal ions, including Zn²⁺, Cd²⁺, Hg²⁺, Cu²⁺, Ni²⁺, and Al³⁺. chemrxiv.orgnih.govrsc.org The selectivity of the sensor for a particular metal ion is determined by the specific design of the ligand, including the nature of the substituents and the spatial arrangement of the coordinating atoms.

A study on a pyrazole-based Schiff base ligand, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, demonstrated its ability to act as a colorimetric sensor for Cu²⁺ ions. nih.gov The complexation of the ligand with Cu²⁺ resulted in a distinct color change, allowing for the visual detection of the metal ion. The detection limit for Cu²⁺ was found to be 1.6 μM, which is well below the World Health Organization's recommended value in drinking water. nih.gov

The interaction between a pyrazolyl-hydrazone probe and a metal ion (Mⁿ⁺) leading to a detectable signal can be summarized as follows:

| Interaction Step | Description | Analytical Signal |

| Binding | The pyrazolyl-hydrazone ligand selectively binds to the target metal ion through its nitrogen and potentially other donor atoms. | Formation of a stable complex. |

| Electronic Perturbation | The coordination of the metal ion alters the electronic distribution within the ligand, affecting its absorption and emission properties. | Change in color (absorption spectrum) or fluorescence intensity/wavelength. |

| Detection | The change in the optical properties is measured to quantify the concentration of the metal ion. | A measurable and quantifiable signal that correlates with the analyte concentration. |

The versatility of the pyrazole-hydrazone platform allows for the rational design of probes with specific properties, such as solubility in different media and sensitivity towards different analytes, making derivatives of this compound promising candidates for the development of new analytical tools.

Viii. Emerging Research Avenues and Future Outlook for 3 Hydrazineyl 1 Isopropyl 1h Pyrazole Studies

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of 3-hydrazineyl-1-isopropyl-1H-pyrazole is governed by the interplay between the hydrazine (B178648) group and the pyrazole (B372694) nucleus. The hydrazine moiety offers two nitrogen atoms with differing nucleophilicity, providing pathways for a variety of condensation and cyclization reactions. Future research is expected to delve into complex, multi-step transformations initiated at this site.

Key areas of exploration include:

Cyclocondensation Reactions: The reaction of the hydrazineyl group with 1,3-dicarbonyl compounds or their equivalents is a foundational method for synthesizing new pyrazole-containing bicyclic or fused heterocyclic systems. mdpi.comnih.gov Investigating a broader range of dicarbonyl substrates could yield novel scaffolds with unique three-dimensional structures.

Domino and Tandem Reactions: Designing one-pot reactions that involve an initial transformation at the hydrazineyl group followed by a subsequent reaction involving the pyrazole ring could lead to highly complex molecules from simple precursors. nih.gov For instance, an initial hydrazone formation could be followed by an intramolecular cyclization onto the C4 or C5 position of the pyrazole ring.

Transition-Metal-Catalyzed Cross-Coupling: While the pyrazole ring can be functionalized via cross-coupling, the hydrazineyl group offers a handle for directing these reactions or participating in novel catalytic cycles. Exploration of palladium, copper, or nickel-catalyzed reactions could uncover new C-N, C-C, and C-O bond-forming strategies.

Table 1: Potential Transformation Pathways for this compound

| Reactant Type | Potential Reaction | Resulting Structure |

|---|---|---|

| Aldehydes/Ketones | Hydrazone Formation | Schiff base derivatives |

| 1,3-Diketones | Knorr Pyrazole Synthesis | Bis-pyrazole systems |

| Acyl Chlorides | Acylation | N-acylhydrazine derivatives |

| Isocyanates | Addition | Semicarbazide (B1199961) analogues |

| α,β-Unsaturated Carbonyls | Michael Addition/Cyclization | Pyrazoline or fused pyrazole systems |

Integration into Advanced Flow Chemistry and Microreactor Technologies

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The synthesis and subsequent derivatization of this compound are well-suited for adaptation to continuous-flow processes.

Improved Synthesis of the Core Structure: The synthesis of the pyrazole ring itself, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, can be optimized in a flow reactor. nih.gov This allows for precise control over reaction temperature and residence time, potentially leading to higher yields and purity.

Telescoped Reactions: A multi-step synthesis, such as the formation of the pyrazole followed by the introduction of the hydrazineyl group and a subsequent derivatization, could be "telescoped" into a continuous sequence without isolating intermediates. For example, a recent two-step flow strategy was developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. nih.gov

Safe Handling of Reagents: Hydrazine and its derivatives can be hazardous. Flow chemistry minimizes the volume of hazardous material being reacted at any given moment, significantly improving the safety profile of the synthesis. Lithiation of a related pyrazole was successfully demonstrated in a flow reactor, highlighting the potential for handling reactive intermediates safely. enamine.net

Advanced Computational Chemistry for Predictive Design and Reaction Optimization

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules and reactions. eurasianjournals.com For this compound, computational methods can provide deep insights that guide experimental work, saving time and resources.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, identifying the most nucleophilic or electrophilic sites. researchgate.net This allows for the prediction of how the molecule will react with various reagents, for example, determining which nitrogen of the hydrazineyl group is more reactive or which position on the pyrazole ring is most susceptible to electrophilic attack.

Mechanism Elucidation: Computational modeling can map out entire reaction pathways, calculating the energies of transition states and intermediates. globalresearchonline.net This is invaluable for understanding unexpected reaction outcomes and for optimizing conditions (e.g., temperature, catalyst) to favor a desired product.

Virtual Screening: The core structure of this compound can be used as a scaffold for the in silico design of new derivatives. By computationally modeling the interactions of virtual compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest predicted activity. researchgate.net

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Research Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculation of transition state energies; prediction of kinetic vs. thermodynamic products. researchgate.net |

| Molecular Dynamics (MD) | Solvation Effects | Understanding the role of the solvent in reaction pathways and conformational preferences. eurasianjournals.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure Analysis | Characterization of bond strengths and non-covalent interactions within the molecule. |

| Virtual Docking | Drug Discovery | Predicting binding affinities of derivatives to protein targets. nih.gov |

Development of Novel Spectroscopic and Analytical Methodologies for Characterization

While standard techniques like NMR and mass spectrometry are routine, the unique structure of this compound and its derivatives may require advanced or specialized analytical methods for unambiguous characterization, particularly in complex reaction mixtures or for distinguishing between isomers.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguously assigning the structure of complex derivatives. nih.gov These techniques can confirm connectivity and reveal through-space proximity between atoms, which is essential for distinguishing between regioisomers that might form during synthesis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, which is critical for confirming the identity of novel compounds.

Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound. nih.gov Obtaining crystal structures of key derivatives is essential for validating structural assignments made by other spectroscopic methods and for understanding intermolecular interactions like hydrogen bonding. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Isopropyl CH | Septet, ~4.5-4.8 ppm |

| ¹H NMR | Isopropyl CH₃ | Doublet, ~1.4-1.6 ppm |

| ¹H NMR | Pyrazole H4, H5 | Doublets, ~6.0-7.8 ppm |

| ¹H NMR | Hydrazine NH, NH₂ | Broad singlets, variable chemical shift |

| ¹³C NMR | Pyrazole C3, C5 | ~140-155 ppm |

| ¹³C NMR | Pyrazole C4 | ~100-110 ppm |

| IR Spectroscopy | N-H Stretch (Hydrazine) | 3200-3400 cm⁻¹ (multiple bands) |

| IR Spectroscopy | C=N Stretch (Pyrazole) | ~1500-1600 cm⁻¹ |

Potential for Sustainable and Atom-Economical Synthesis Pathways

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net The synthesis of pyrazole derivatives is an active area for the application of these principles.

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the final product without isolating intermediates is a key strategy for improving efficiency and atom economy. researchgate.net A potential MCR could involve the reaction of an isopropylhydrazine precursor, a 1,3-dicarbonyl equivalent, and another component in a single step.

Use of Green Solvents and Catalysts: Traditional pyrazole syntheses often use organic solvents. Shifting to greener alternatives like water or ethanol (B145695), or even performing reactions under solvent-free conditions, can significantly reduce environmental impact. thieme-connect.comresearchgate.net Furthermore, using recyclable catalysts in place of stoichiometric acidic or basic reagents aligns with green chemistry principles. jetir.org

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. rsc.org Future research will focus on designing synthetic routes that maximize this metric, for example, through addition reactions rather than condensation reactions that produce water as a byproduct. researchgate.net The development of synthetic pathways that avoid protecting groups also contributes to higher atom economy. rsc.org

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for 3-hydrazineyl-1-isopropyl-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors. For example, hydrazine reacts with α,β-unsaturated ketones or aldehydes under acidic conditions (e.g., acetic acid) to form pyrazole cores. Spectral data (NMR, IR) and elemental analysis are critical for confirming intermediate structures . Regioselective synthesis using N-tosylhydrazones can optimize yield and purity, as demonstrated in pyrazole functionalization studies .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. Complementary techniques include:

- 1H/13C NMR : To verify substituent positions and hydrazineyl proton environments.

- FT-IR : To identify N–H stretching vibrations (~3300 cm⁻¹) and pyrazole ring modes.

- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Hydrazine derivatives require strict safety measures due to potential toxicity and reactivity:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Inert atmosphere (N₂/Ar) and low temperatures to prevent decomposition.

- Disposal : Neutralize with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyrazole core?

- Methodological Answer : Regioselective functionalization is achievable via:

- N-Tosylhydrazone Precursors : These enable precise control over substituent positions during cyclization. For example, tosylhydrazones derived from ketones yield 3,5-disubstituted pyrazoles with high selectivity .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation .

Q. What are the stability challenges of this compound under acidic/basic conditions?

- Methodological Answer : The hydrazineyl group is prone to hydrolysis under strong acidic/basic conditions. Stability studies should include:

- pH-Dependent Degradation Assays : Monitor decomposition via HPLC at varying pH levels.

- Thermogravimetric Analysis (TGA) : Assess thermal stability.

- DFT Calculations : Predict reactive sites and degradation pathways using computational models .

Q. Which analytical methods are optimal for quantifying trace impurities in this compound?

- Methodological Answer : Hyphenated techniques like LC-MS/MS or GC-MS provide high sensitivity for impurity profiling. For example:

- LC-UV/Vis : Detects aromatic byproducts at 254 nm.

- Ion Chromatography : Quantifies ionic impurities (e.g., residual hydrazine).

- Standard Solutions : Use fluorinated analogs (e.g., 3-fluorophenyl-pyrazoles) as internal standards .

Q. How can this compound be leveraged in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile scaffold for drug discovery:

- Anti-Inflammatory Agents : Functionalize the hydrazineyl group with sulfonamide or ester moieties to enhance COX-2 inhibition.

- Anticancer Leads : Introduce halogen substituents (e.g., Cl, Br) to improve cytotoxicity via intercalation or kinase inhibition.

- Structure-Activity Relationship (SAR) Studies : Optimize substituent effects on bioavailability using logP and pKa calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.